ethyl (5Z)-2-methyl-5-(naphthalen-1-ylimino)-5H-indeno[1,2-b]pyridine-3-carboxylate
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Overview
Description
ETHYL (5Z)-2-METHYL-5-[(NAPHTHALEN-1-YL)IMINO]-5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indeno[1,2-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the naphthyl group and the imino functionality in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5Z)-2-METHYL-5-[(NAPHTHALEN-1-YL)IMINO]-5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the indeno[1,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an indene precursor under acidic or basic conditions.
Introduction of the naphthyl group: This step involves a substitution reaction where a naphthylamine derivative reacts with the indeno[1,2-b]pyridine core, often facilitated by a catalyst such as palladium.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL (5Z)-2-METHYL-5-[(NAPHTHALEN-1-YL)IMINO]-5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyl group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with reduced imino groups.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
ETHYL (5Z)-2-METHYL-5-[(NAPHTHALEN-1-YL)IMINO]-5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to inhibit certain enzymes and receptors.
Biological Studies: The compound is used in studies related to cell signaling pathways and molecular interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of ETHYL (5Z)-2-METHYL-5-[(NAPHTHALEN-1-YL)IMINO]-5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets such as enzymes or receptors. The naphthyl group and the imino functionality play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including anti-proliferative and anti-inflammatory activities.
Comparison with Similar Compounds
ETHYL (5Z)-2-METHYL-5-[(NAPHTHALEN-1-YL)IMINO]-5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE can be compared with other indeno[1,2-b]pyridine derivatives such as:
ETHYL (5Z)-2-METHYL-5-[(PHENYL)IMINO]-5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE: Similar structure but with a phenyl group instead of a naphthyl group.
ETHYL (5Z)-2-METHYL-5-[(THIENYL)IMINO]-5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE: Contains a thienyl group instead of a naphthyl group.
The uniqueness of ETHYL (5Z)-2-METHYL-5-[(NAPHTHALEN-1-YL)IMINO]-5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE lies in its naphthyl group, which imparts distinct electronic and steric properties, enhancing its binding affinity and specificity towards certain biological targets.
Properties
Molecular Formula |
C26H20N2O2 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
ethyl 2-methyl-5-naphthalen-1-yliminoindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C26H20N2O2/c1-3-30-26(29)21-15-22-24(27-16(21)2)19-12-6-7-13-20(19)25(22)28-23-14-8-10-17-9-4-5-11-18(17)23/h4-15H,3H2,1-2H3 |
InChI Key |
MUZWWNBEPIIFMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C3=CC=CC=C3C(=NC4=CC=CC5=CC=CC=C54)C2=C1)C |
Origin of Product |
United States |
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